molecular formula C17H26N2O2 B1275665 1-Benzyl-4-(N-Boc-amino)piperidine CAS No. 73889-19-7

1-Benzyl-4-(N-Boc-amino)piperidine

Cat. No.: B1275665
CAS No.: 73889-19-7
M. Wt: 290.4 g/mol
InChI Key: WFKLUNLIZMWKNF-UHFFFAOYSA-N
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Description

1-Benzyl-4-(N-Boc-amino)piperidine is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Characterization and Molecular Docking Studies

1-Benzyl-4-(N-Boc-amino)piperidine has been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR. These studies provide insights into the molecular structure and vibrational assignments of frequencies. Additionally, molecular docking studies have revealed the compound's potential as an anticancer agent, particularly against VEGFR-2 Kinase inhibitor receptors (S. Janani et al., 2020).

Asymmetric Carbon-Carbon Bond Formations

The compound plays a critical role in asymmetric carbon-carbon bond formations in conjugate additions. This process is key in the enantioselective synthesis of various biologically important structures, such as substituted piperidines, pyrrolidines, and pyrimidinones (T. A. Johnson et al., 2002).

Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity

This compound has been utilized in synthesizing novel piperidine derivatives. These derivatives have shown significant anti-acetylcholinesterase activity, indicating their potential in treating conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

Preparation of Trisubstituted Piperidines

The compound has been used in the preparation of trisubstituted piperidines, which are important in the development of various pharmaceuticals. These trisubstituted piperidines have potential applications in several therapeutic areas (S. Laschat et al., 1996).

Rapid Synthesis in Pharmaceutical Applications

This compound facilitates the rapid synthesis of aryl-substituted aminopiperidines, which are crucial in pharmaceutical research and development (J. Caldwell & I. Collins, 2006).

Synthesis of Novel Compounds

This compound has been used in synthesizing novel chemical structures, such as N-Boc-1,2,3,5-tetrahydro spiro [benzo[c]azepine-4,2-piperidine], indicating its utility in creating diverse chemical entities for various research applications (Wang Qian-y, 2015).

Catalytic Properties in Chemical Reactions

This compound-based ligands have been studied for their catalytic properties, particularly in Suzuki–Miyaura coupling reactions. These studies highlight the compound's role in facilitating important chemical transformations (A. Kilic et al., 2008).

Dendrimer Synthesis

The compound has been used in the synthesis of dendrimers, which are highly branched, tree-like structures. These dendrimers have potential applications in drug delivery and materials science (Carmen Sacalis et al., 2019).

Properties

IUPAC Name

tert-butyl N-(1-benzylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKLUNLIZMWKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403308
Record name 1-Benzyl-4-(N-Boc-amino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73889-19-7
Record name 1-Benzyl-4-(tert-butoxycarbonylamino)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73889-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-(N-Boc-amino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-4-(N-Boc-amino) piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1-Benzylpiperidin-4-ylamine (3 g, 15.8 mmol) was dissolved in 1M aqueous sodium hydroxide solution (35.8 ml) and t-butanol (32 ml) in a 250 ml vessel, and t-butyl-dicarbonate ((t-Boc)2O; 3.79 g, 17.38 mmol) was added thereto while stirring. The resulting mixture was reacted at room temperature for 12 hrs. After the completion of reaction, the reaction mixture was extracted with ethyl acetate twice. The organic layer was separated, washed with 0.1N hydrochloric acid solution and brine in order, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography to obtain 3.80 g of the title compound as a white solid (yield 82.8%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
35.8 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
t-butyl-dicarbonate
Quantity
3.79 g
Type
reactant
Reaction Step Two
Yield
82.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What computational chemistry methods were employed to study 1-Benzyl-4-(N-Boc-amino)piperidine and what key molecular properties were investigated?

A1: The research paper utilized a combination of computational techniques to investigate the properties of this compound []. These included:

  • Spectroscopic Analysis: The study employed Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze the vibrational modes of the molecule, providing insights into its structural characteristics. []
  • Nuclear Magnetic Resonance (NMR) Analysis: NMR spectroscopy, a powerful tool for elucidating molecular structure, was used to determine the arrangement of atoms within the molecule. []
  • Molecular Orbital Calculations: The study delved into the electronic structure of this compound by calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These calculations shed light on the molecule's reactivity and potential interactions with other molecules. []
  • Atoms in Molecules (AIM) and Electron Localization Function (ELF) Analysis: The researchers utilized AIM and ELF analyses to gain a deeper understanding of the electronic density distribution within the molecule and the nature of chemical bonding. []

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